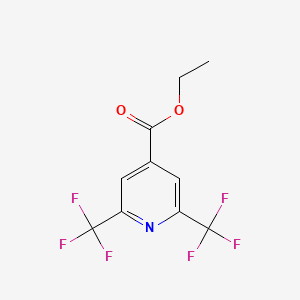

Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate

Description

Bond Length and Angle Analysis

The detailed crystallographic analysis of this compound reveals precise geometric parameters that reflect the electronic influence of the highly electronegative trifluoromethyl substituents on the pyridine ring system. The carbon-nitrogen bonds within the pyridine ring exhibit lengths that are characteristic of aromatic heterocycles, while the carbon-carbon bonds show slight variations depending on their proximity to the electron-withdrawing groups. The trifluoromethyl groups demonstrate typical carbon-fluorine bond lengths of approximately 1.33-1.35 Å, which are consistent with the strong electronegativity of fluorine atoms and their significant influence on the electronic structure of the molecule.

The bond angles within the pyridine ring system reveal how the bulky trifluoromethyl substituents affect the geometric parameters of the heterocyclic framework. The internal angles of the pyridine ring show minimal deviation from the ideal 120° expected for sp² hybridized carbon atoms, indicating that the aromatic character of the ring is maintained despite the presence of strongly electron-withdrawing substituents. The C-C-F bond angles within the trifluoromethyl groups exhibit the typical tetrahedral geometry around the carbon atom, with slight distortions that reflect the steric interactions between the fluorine atoms and their chemical environment.

Properties

IUPAC Name |

ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F6NO2/c1-2-19-8(18)5-3-6(9(11,12)13)17-7(4-5)10(14,15)16/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODABVGKRSYSLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of the corresponding pyridine derivative with a fluorinating agent such as F2/N2 mixture, followed by treatment with triethylamine (Et3N) to yield the desired product . The reaction conditions often require a controlled environment to ensure the selective introduction of the trifluoromethyl groups.

Industrial Production Methods

In industrial settings, the production of ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The yields of the fluorinated pyridines obtained by these protocols can vary, but optimization of reaction conditions and purification steps can enhance the overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyridine ring.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Coupling Reactions: The compound is also involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Fluorinating Agents:

Bases: Triethylamine (Et3N) is commonly used to neutralize acidic by-products and drive the reaction to completion.

Catalysts: Palladium catalysts are often used in coupling reactions like Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines .

Scientific Research Applications

Agrochemical Applications

Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate has been identified as a promising candidate for herbicide development. The trifluoromethyl groups enhance the compound's lipophilicity, improving its ability to penetrate plant tissues and exert herbicidal effects.

- Mechanism of Action : It acts by inhibiting specific biochemical pathways in plants, which are crucial for growth and development. This inhibition leads to the death of unwanted vegetation while being less harmful to crops.

Case Study : A patent (EP0245230A1) discusses the synthesis and application of various pyridine derivatives, including this compound, showcasing its effectiveness in controlling weed populations in agricultural settings .

Pharmaceutical Applications

The compound is also explored for its potential in medicinal chemistry. Its structural characteristics allow for modifications that can lead to the development of new drugs.

- Antimicrobial Activity : Research indicates that trifluoromethylated pyridines exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. This compound has been studied for its efficacy against various bacterial strains.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of pyridine rings followed by trifluoromethylation.

- Synthetic Route : The compound can be synthesized through a reaction involving pyridine derivatives and trifluoromethylating agents under controlled conditions.

Case Study : A study published in J-Pesticides describes the synthesis pathways and the resulting biological activity of various trifluoromethylpyridines, including this compound .

Mechanism of Action

The mechanism of action of ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

Ethyl 4-methoxy-2,6-bis(trifluoromethyl)nicotinate

- Structure : Pyridine core with -CF₃ groups at 2 and 6, methoxy (-OMe) at 4.

- Key Differences :

- The 4-methoxy group is electron-donating, reducing the ring’s electrophilicity compared to the electron-withdrawing ester in the target compound.

- Lower reactivity in nucleophilic aromatic substitution due to reduced electron deficiency.

- Applications : Less suited for reactions requiring strong electron-deficient aromatic systems but may exhibit better solubility in polar solvents .

Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate

- Structure : -CF₃ groups at 4 and 6, ester at 2.

- Electronic effects differ due to the proximity of the ester to the ring nitrogen, affecting acidity and binding affinity in catalytic applications. Applications: Used in asymmetric catalysis where steric control is critical .

Quinoline-Based Analog

Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate (FBME)

- Structure: Quinoline core with -CF₃ groups at 2 and 6, ester at 4.

- Key Differences :

- The fused benzene ring increases aromaticity and conjugation, shifting UV-Vis absorption maxima to longer wavelengths.

- Enhanced thermal stability and lipophilicity due to the extended π-system.

- Applications : Preferred in materials science (e.g., organic semiconductors) and as an insecticide intermediate .

Hydroxypyridine Derivative

2,6-Bis(trifluoromethyl)-4-hydroxypyridine

- Structure : -CF₃ groups at 2 and 6, hydroxyl (-OH) at 4.

- Key Differences :

Comparative Data Table

| Compound Name | Core Structure | Substituents (Positions) | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate | Pyridine | -COOEt (4), -CF₃ (2,6) | ~303.1* | Catalysis, agrochemical intermediates |

| Ethyl 4-methoxy-2,6-bis(trifluoromethyl)nicotinate | Pyridine | -OMe (4), -CF₃ (2,6) | ~319.1* | Polar solvent-based synthesis |

| Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate | Pyridine | -COOEt (2), -CF₃ (4,6) | ~303.1* | Asymmetric catalysis |

| Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate | Quinoline | -COOEt (4), -CF₃ (2,6) | ~353.1* | Materials science, insecticides |

| 2,6-Bis(trifluoromethyl)-4-hydroxypyridine | Pyridine | -OH (4), -CF₃ (2,6) | 231.1 | Metal chelation, acid-catalyzed reactions |

*Calculated based on molecular formulas from evidence.

Biological Activity

Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings surrounding this compound.

Chemical Structure and Properties

This compound belongs to a class of pyridine derivatives that exhibit diverse biological activities. The presence of trifluoromethyl groups enhances lipophilicity and bioactivity, making these compounds promising candidates for pharmaceutical applications.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of pyridine derivatives, including this compound. A study demonstrated that pyridine compounds possess significant antibacterial activity against various pathogens. For example, compounds with similar structures showed effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | TBD |

| This compound | E. coli | TBD |

| This compound | C. albicans | TBD |

Antiviral Activity

The antiviral potential of pyridine derivatives has also been explored. Studies indicate that certain pyridine compounds can inhibit viral replication, particularly in the context of RNA viruses like SARS-CoV-2. The trifluoromethyl group is believed to play a critical role in enhancing antiviral efficacy by improving binding affinity to viral targets .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in microbial metabolism.

- Membrane Disruption : Some studies suggest that these compounds can disrupt microbial membranes, leading to cell lysis.

- Interference with Viral Replication : By targeting viral proteins or nucleic acids, these compounds may prevent the replication cycle of viruses.

Case Studies and Research Findings

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various pyridine derivatives against a panel of pathogens. This compound was included in the screening and exhibited notable activity against Gram-positive bacteria .

- Antiviral Studies : In vitro assays demonstrated that similar trifluoromethyl-substituted pyridines could inhibit viral replication by targeting viral polymerases . This suggests a potential application in developing antiviral therapies.

- Toxicity Assessments : Toxicity studies indicate that while these compounds are effective against pathogens, they exhibit low cytotoxicity towards mammalian cells at therapeutic concentrations .

Q & A

Basic Questions

Q. What are the established synthetic routes for Ethyl 2,6-bis(trifluoromethyl)pyridine-4-carboxylate, and what analytical techniques confirm its purity and structure?

- Synthesis : While direct synthetic routes for the pyridine derivative are not explicitly detailed in the provided evidence, analogous methods for related compounds involve:

Core formation : Constructing the pyridine ring with trifluoromethyl groups via cyclization or substitution reactions. For example, iodine-catalyzed multi-component reactions are effective for assembling similar fluorinated heterocycles ().

Esterification : Reacting the 4-carboxylic acid derivative (e.g., 2,6-bis(trifluoromethyl)pyridine-4-carboxylic acid) with ethanol under acid catalysis (e.g., H₂SO₄) or using ethyl chloroformate ( ).

- Characterization :

- NMR (¹H/¹³C) : Assigns proton environments (e.g., trifluoromethyl groups at δ ~120-125 ppm in ¹³C NMR) and ester carbonyl signals (δ ~165-170 ppm) ( ).

- X-ray crystallography : Resolves molecular geometry, with refinement via SHELXL to address disorder in trifluoromethyl groups ().

- IR spectroscopy : Confirms ester C=O stretches (~1740 cm⁻¹) and C-F vibrations (1100-1300 cm⁻¹) ( ).

Q. How should researchers safely handle this compound in laboratory settings?

- Safety Protocols :

- Use PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation (R20/21/22) and skin contact ( ).

- Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.

- Dispose of waste via approved hazardous organic waste streams.

- Emergency Measures :

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention ( ).

Advanced Questions

Q. How can researchers address discrepancies between experimental NMR data and computational predictions for this compound?

- Root Causes : Dynamic effects (e.g., rotational barriers in trifluoromethyl groups) or solvent polarity may shift NMR signals.

- Resolution Strategies :

- Perform variable-temperature NMR to identify conformational exchange.

- Compare experimental data with DFT-calculated shifts (e.g., using Gaussian) to validate assignments ().

- Use 2D NMR (COSY/NOESY) to resolve overlapping signals and confirm spatial proximities ( ).

Q. What strategies optimize the esterification step in synthesizing this compound to maximize yield?

- Catalyst Selection : DMAP or H₂SO₄ accelerates ester formation while minimizing side reactions ( ).

- Solvent and Temperature : Anhydrous DMF or THF at 0–5°C reduces hydrolysis.

- Reaction Monitoring : Track progress via TLC (hexane:ethyl acetate) and employ Dean-Stark traps for water removal ().

- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the product ( ).

Q. What challenges arise in crystallographic refinement of this compound, and how are they mitigated?

- Challenges :

- Disorder in trifluoromethyl groups : Free rotation creates ambiguous electron density.

- Weak diffraction : Heavy fluorine atoms may reduce data quality.

- Solutions :

- Apply SHELXL restraints (e.g., RIGU, DELU) to model disorder across multiple sites ( ).

- Collect high-resolution data (≤0.8 Å) at low temperature (100 K) to enhance data quality ().

- Validate refinement using R-factor convergence tests and residual density maps ( ).

Methodological Notes

- Synthetic Design : Prioritize regioselectivity by using directing groups (e.g., nitro) during pyridine core assembly ( ).

- Data Contradictions : Cross-validate spectroscopic and crystallographic data to resolve ambiguities ( ).

- Software Tools : SHELX suite (structure solution/refinement), Mercury (visualization), and Gaussian (DFT calculations) are critical for analysis ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.